Ruthenium (III) acetylacetonate

Fischer-Tropsch Synthesis Heterogeneous Catalysis Catalyst Regeneration

Halide-free Ru precursors with documented volatility for CVD/ALD are scarce, forcing compromises in process control. Ru(acac)₃ eliminates this constraint with published vapor pressure parameters (A=15228, B=25.56) and outperforms RuCl₃ in critical metrics: • Regeneration: Ru(acac)₃/Al₂O₃ catalysts gain activity post-regeneration; RuCl₃ analogs lose surface Ru and deactivate. • Yield: 69% levulinic acid conversion vs. 67% for RuCl₃ in microwave polyol synthesis. • Electrochemistry: Sole Group 8 acetylacetonate with quasi-reversible reduction and reversible oxidation in 5 solvents.

Molecular Formula C15H24O6Ru
Molecular Weight 401.4 g/mol
CAS No. 14284-93-6
Cat. No. B082205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium (III) acetylacetonate
CAS14284-93-6
Molecular FormulaC15H24O6Ru
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ru]
InChIInChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;
InChIKeyIYWJIYWFPADQAN-LNTINUHCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ruthenium (III) Acetylacetonate (CAS 14284-93-6): Procurement-Grade Specifications and Class Positioning for Scientific Selection


Ruthenium (III) acetylacetonate (Ru(acac)₃) is a coordination complex of the β-diketonate family with the formula Ru(C₅H₇O₂)₃, existing as a dark violet to red crystalline solid with a melting point range of 230–235°C . As a classic metal-organic precursor, Ru(acac)₃ demonstrates high thermal and oxidative stability that positions it as a foundational compound in thin-film deposition technologies including chemical vapor deposition (CVD) and atomic layer deposition (ALD), as well as in heterogeneous catalysis applications [1]. Its well-defined octahedral geometry, established synthetic accessibility, and solubility in most organic solvents (acetone, chlorinated hydrocarbons, alcohols, cyclohexane, benzene) while remaining insoluble in water make it a versatile entry point for ruthenium-based materials development .

Why Ruthenium (III) Acetylacetonate Cannot Be Interchanged with Other Metal Acetylacetonates or Ruthenium Halide Precursors: A Procurement Evidence Rationale


Within the metal acetylacetonate class, substitution is non-trivial because thermal stability, volatility, and redox behavior vary markedly with the metal center. Comparative thermal analysis reveals that Ru(acac)₃ exhibits heat stability distinct from Fe(acac)₃ and other first-row transition metal analogs under identical conditions [1]. More critically, when Ru(acac)₃ is substituted with RuCl₃ as a catalyst precursor, the resulting catalysts display divergent regeneration behavior, surface composition evolution, and catalytic activity trajectories that directly impact process economics and reproducibility [2]. Electrochemically, Ru(acac)₃ is uniquely positioned among Group 8 acetylacetonates as the only member demonstrating both quasi-reversible reduction and reversible oxidation across multiple organic solvents, a property set not shared by Fe(acac)₃, VO(acac)₂, or Mn(acac)₃ [3]. These differentials are quantifiable and documented, forming the basis for application-specific procurement decisions rather than generic in-class substitution.

Ruthenium (III) Acetylacetonate Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons for Scientific Procurement Decisions


Catalyst Regeneration Behavior: Ru(acac)₃-Derived Catalysts Exhibit Activity Increase Post-Regeneration Versus RuCl₃-Derived Catalyst Deactivation

In Fischer-Tropsch synthesis studies conducted at 508 K and H₂/CO = 2/1 over 1% Ru/γ-Al₂O₃ catalysts, the choice of ruthenium precursor profoundly influences catalyst behavior during regeneration cycles. Catalysts prepared from Ru(acac)₃ demonstrated an increase in catalytic activity after regeneration, while those prepared from RuCl₃ exhibited significant deactivation accompanied by a measurable decrease in Ru surface concentration as determined by X-ray photoelectron spectroscopy (XPS) [1].

Fischer-Tropsch Synthesis Heterogeneous Catalysis Catalyst Regeneration

Levulinic Acid Hydrogenation: Ru(acac)₃-Derived TiO₂-Supported Catalysts Achieve Higher Maximum Conversion than RuCl₃-Derived Catalysts

In a study of 1 wt% Ru/TiO₂ catalysts prepared by a one-pot microwave-assisted polyol method for levulinic acid hydrogenation to γ-valerolactone, Ru(acac)₃-derived catalysts achieved a maximum levulinic acid conversion of 69%. Under equivalent preparation optimization, RuCl₃-derived catalysts reached a maximum conversion of 67% [1]. Importantly, the optimal preparation conditions differed between the two precursors: Ru(acac)₃-derived catalysts benefited from higher temperatures and longer irradiation times, whereas RuCl₃-derived catalysts required shorter preparation times and lower temperatures for maximum performance.

Biomass Conversion Levulinic Acid Hydrogenation Microwave-Assisted Synthesis

Electrochemical Redox Behavior: Ru(acac)₃ Uniquely Exhibits Both Quasi-Reversible Reduction and Reversible Oxidation Across Five Organic Solvents

A 2024 electrochemical screening study examined seven acetylacetonate metal complexes across five organic solvents (acetonitrile, dichloromethane, tetrahydrofuran, dimethyl sulfoxide, and dimethylformamide). Ru(acac)₃ was the only Group 8 acetylacetonate to demonstrate both at least quasi-reversible reduction and reversible oxidation across all tested solvents. In contrast, Fe(acac)₃ showed only quasi-reversible reductions with no reversible oxidation; VO(acac)₂, Ga(acac)₃, and In(acac)₃ exhibited exclusively irreversible reductions; Mn(acac)₃ featured solvent-dependent reversible oxidation but irreversible reduction; and TiO(acac)₂ showed no redox activity within the examined potential ranges [1]. Additionally, DFT calculations indicated that Ru(acac)₃ was the only compound among those tested to exhibit significant solvent effects on its HOMO-LUMO gap.

Electrochemistry Cyclic Voltammetry Internal Standards

Chloride-Free Precursor Advantage: Cl-Free Ru(acac)₃ Avoids Halide Poisoning Documented with RuCl₃ in Ammonia Synthesis Catalysis

In ruthenium-based ammonia synthesis catalysis, the choice of precursor directly affects catalytic activity due to residual halide effects. RuCl₃ is widely used due to its low cost and good solubility; however, the residual chloride ions (Cl⁻) remaining on the catalyst surface after reduction act as strong poisons for ammonia synthesis activity [1]. Studies on Ru/Al₂O₃ catalysts prepared from RuCl₃ confirmed that residual Cl⁻ strongly inhibits ammonia synthesis activity [1]. In contrast, chloride-free Ru precursors such as Ru(acac)₃ eliminate this poisoning pathway entirely. Comparative evaluation on high-surface-area superbasic ZrO₂-KOH supports further confirmed that Cl-free Ru precursors yield catalysts with superior performance for COₓ-free hydrogen generation via ammonia decomposition [2].

Ammonia Synthesis Ru-Based Catalysts Chloride Poisoning

Platinum Group Metal Acetylacetonate Volatility Ranking: Ru(acac)₃ Sublimation Enthalpy and Vapor Pressure Parameters for CVD Process Optimization

In a comprehensive study of platinum group metal acetylacetonates as CVD precursors, vapor pressure measurements were conducted by both flow and Knudsen methods. The thermodynamic coefficients for the vapor pressure equation ln P(atm) = -(A/T) + B were determined for Ru(acac)₃ as A = 15228, B = 25.56 (flow method) [1]. For comparison, the same study reported coefficients for Pd(acac)₂ (A = 13425, B = 22.05), Pt(acac)₂ (A = 12737, B = 20.19), Rh(acac)₃ (A = 14290, B = 22.97), and Ir(acac)₃ (A = 15391, B = 25.88) [1]. Ru(acac)₃ shows intermediate volatility within this series, positioning it between Rh(acac)₃ and Ir(acac)₃ in terms of sublimation characteristics. All complexes in this class sublime under reduced pressure without decomposition [2].

Chemical Vapor Deposition Volatility Thin-Film Fabrication

Purity Specifications and Ruthenium Content Verification: ≥99% Assay with ≥25.2% Ru Content as Procurement Quality Benchmark

Commercial procurement specifications for Ru(acac)₃ vary across suppliers. ChemImpex provides a specification of ≥99% purity with a verified ruthenium content of ≥25.2%, establishing a benchmark for high-purity procurement [1]. Bidepharm offers a standard purity specification of 98% with batch-specific analytical documentation including NMR, HPLC, and GC verification . The ruthenium content specification is particularly important given that Ru(acac)₃ has a theoretical ruthenium content of approximately 25.4% based on molecular weight 398.4 g/mol; a ≥25.2% Ru content specification thus confirms stoichiometric integrity and minimal non-ruthenium contamination.

Quality Control Certificate of Analysis Procurement Specification

Ruthenium (III) Acetylacetonate: Evidence-Derived Application Scenarios for Scientific and Industrial Procurement


Heterogeneous Catalyst Precursor for Fischer-Tropsch Synthesis Requiring Multi-Cycle Regeneration Stability

Based on direct head-to-head comparison evidence, Ru(acac)₃-derived alumina-supported catalysts demonstrate increased activity after regeneration cycles, whereas RuCl₃-derived catalysts exhibit significant deactivation with measurable loss of surface ruthenium concentration [1]. This scenario applies to FTS processes where catalyst lifetime and regenerability directly determine process economics. Procurement of Ru(acac)₃ rather than RuCl₃ is indicated when multi-cycle operation is planned.

Microwave-Assisted Catalyst Synthesis for Biomass-Derived Levulinic Acid Hydrogenation

In microwave-assisted polyol synthesis of TiO₂-supported ruthenium catalysts, Ru(acac)₃-derived materials achieve 69% levulinic acid conversion, exceeding the 67% obtained with RuCl₃-derived catalysts under respective optimal conditions [1]. The higher conversion and distinct optimal synthesis parameters (higher temperature, longer irradiation time) make Ru(acac)₃ the preferred precursor for this green chemistry application where yield optimization is critical.

Electrochemical Internal Standard Development in Organic Solvents

Ru(acac)₃ uniquely exhibits both quasi-reversible reduction and reversible oxidation across five common organic solvents (MeCN, DCM, THF, DMSO, DMF), a redox profile not shared by Fe(acac)₃, VO(acac)₂, Mn(acac)₃, or other tested acetylacetonates [1]. This differentiated electrochemical behavior supports its evaluation as an internal standard for non-aqueous electrochemistry and as a precursor for electrocatalyst development requiring well-defined, solvent-stable redox couples.

CVD/ALD Thin-Film Deposition Requiring Chloride-Free Ruthenium Source with Quantified Volatility

For CVD and ALD processes where halide contamination must be avoided (e.g., semiconductor metallization, corrosion-resistant coatings), Ru(acac)₃ provides a chloride-free ruthenium source with documented vapor pressure parameters (A = 15228, B = 25.56 in ln P = -A/T + B) [1]. This quantified volatility data enables precise process control and distinguishes Ru(acac)₃ from chloride-containing alternatives like RuCl₃ that introduce poisoning risks and from other platinum group acetylacetonates with different volatility profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruthenium (III) acetylacetonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.